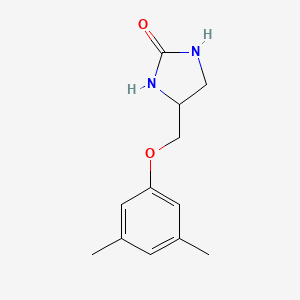
TMR-ShK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TMR-ShK peptide toxin is a synthetic derivative of the well-known ShK toxin (Stichodactyla helianthus neurotoxin) isolated from the venom of the Carribean sea anemone Stoichactis helianthus. Wild-type ShK blocks potently Kv1.3 (KCNA3), Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) with a Kd value of 11 pM, 16 pM, 312 pM and 165 pM, respectively. The fluorescent TMR-labeled ShK blocks Kv1.3 and Kv1.1 with Kd values of 52 pM and 397 pM, respectively. TMR-ShK can be used to identify lymphocytes expressing Kv1.3 channels such as effective memory T cells (TEM) in the case of autoimmune diseases (type 1 diabetes, mellitus or rheumatoid arthritis) which overexpress Kv1.3 channels.
Scientific Research Applications
1. Topical Magnetic Resonance (TMR)
TMR is a method for obtaining high-resolution NMR spectra from a localized area within a larger object. It can provide non-invasive metabolic information from animals and humans. This method is significant for medical and biological research as it allows for detailed study of internal structures without invasive procedures. For instance, Gordon (1982) described the scope of metabolic information obtainable through TMR (Gordon, 1982).
2. TMR in Liver and Adipose Tissue Analysis
The use of TMR for studying liver and adipose tissue in living rats has shown promising results. Canioni, Alger, and Shulman (1983) employed TMR to obtain 13C NMR spectra from these tissues, revealing insights into the effects of dietary changes on the levels of carbohydrates and fats in the liver (Canioni, Alger, & Shulman, 1983).
3. TMR for Multimodal Markers in Microscopy
Liss et al. (2015) have shown that tetramethylrhodamine (TMR) serves as a multimodal marker for various microscopy techniques, including fluorescence microscopy and electron microscopy. This usage is vital for cell biology research, allowing for detailed observation of cellular processes and structures (Liss, Barlag, Nietschke, & Hensel, 2015).
4. TMR in Space Missions Security
Juliato and Gebotys (2013) researched the application of TMR in space missions, focusing on enhancing the security of cryptographic mechanisms in spacecrafts. Their study suggests that TMR can provide a more efficient approach to mitigating radiation-induced single event upsets in space applications (Juliato & Gebotys, 2013).
5. TMR in Fluorescence Probes Development
Kenmoku et al. (2007) developed new TMR derivatives for fluorescence probes, enhancing biological investigations using fluorescence microscopy. Their research has led to a better understanding of the modulation of fluorescence in TMR and its applications in detecting specific substances like hypochlorous acid (Kenmoku, Urano, Kojima, & Nagano, 2007).
6. TMR in Memory Consolidation Studies
A meta-analysis by Hu et al. (2020) explored the effectiveness of targeted memory reactivation (TMR) in sleep-based memory consolidation. This research is crucial for understanding how TMR can be used in educational and clinical applications to reinforce various types of memory (Hu, Cheng, Chiu, & Paller, 2020).
7. TMR in Neural Machine Interface
Huang, Zhou, Li, and Kuiken (2008) investigated TMR as a neural machine interface for myoelectric prosthesis control. Their research indicates that TMR can provide efficient and accurate identification of user movement intents, making it a valuable tool in prosthetics (Huang, Zhou, Li, & Kuiken, 2008).
properties
Product Name |
TMR-ShK |
|---|---|
Molecular Formula |
C200H310N57O55S7 |
Molecular Weight |
4611.7 Da |
Appearance |
red lyophilized solidPurity rate: > 97%AA sequence: TMR-AEEAc-Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



